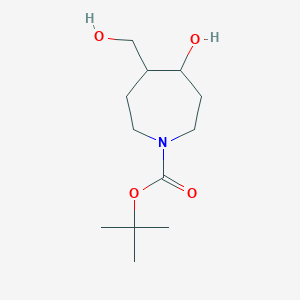![molecular formula C16H24N2O2 B6599128 tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate CAS No. 2137062-14-5](/img/structure/B6599128.png)
tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, N-CO-O (carbamoyl moiety), is a functional group that consists of a carbonyl group (C=O) linked to an amine (NH2) and an alcohol (R-OH). Tert-butyl carbamate, or Boc-amine, is a carbamate derivative commonly used in organic synthesis .
Synthesis Analysis
The synthesis of carbamates often involves the reaction of an amine with an isocyanate in the presence of a catalyst. Alternatively, carbamates can be synthesized from chloroformates and amines.Molecular Structure Analysis
The molecular structure of a carbamate involves a carbonyl group (C=O) linked to an amine (NH2) and an alcohol (R-OH). The specific structure of “tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate” would involve a tert-butyl group, a phenyl group, and a cyclobutyl group .Chemical Reactions Analysis
Carbamates are involved in a variety of chemical reactions. They can act as protecting groups for amines in organic synthesis. The carbamate group can be removed (deprotected) under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Carbamates, in general, are stable compounds. They are typically solid at room temperature and are soluble in common organic solvents .Mecanismo De Acción
Target of Action
Tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate, also known as tert-Butyl (((1r,3r)-3-amino-1-phenylcyclobutyl)methyl)carbamate, is a carboxylic acid ester derivative It is used as a pharmaceutical intermediate and in medical experimental research , suggesting that it may interact with various biological targets.
Mode of Action
As a pharmaceutical intermediate, it likely interacts with its targets to induce changes that contribute to its overall effect .
Biochemical Pathways
As a pharmaceutical intermediate, it may be involved in various biochemical reactions depending on the specific context of its use .
Result of Action
As a pharmaceutical intermediate, the specific effects would likely depend on the context of its use .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(3-amino-1-phenylcyclobutyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-11-16(9-13(17)10-16)12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEUBWBIZGQUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)




![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)

![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)




